gamma-ENDORPHIN
Description
Gamma-endorphin (β-endorphin (1-17)) is a 17-amino acid neuropeptide derived from the proteolytic cleavage of beta-endorphin (β-endorphin (1-31)) by this compound-generating enzyme (gamma-EGE) in synaptic membranes . It is part of the endogenous opioid system, which regulates pain, stress responses, and cognitive functions such as memory . Structurally, this compound comprises the first 17 residues of beta-endorphin, with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu . Its synthesis involves chemical or bioengineering methods to achieve high purity and stability .
Pharmacologically, this compound exhibits dose-dependent effects on memory retrieval in rodent models. For example, low doses (0.2 μg/kg) reduced retrieval latency in inhibitory avoidance tasks, while higher doses (1–5 μg/kg) prolonged it, effects blocked by naloxone, an opioid antagonist . These findings suggest its role in modulating memory through opioid receptor interactions.
Structure
2D Structure
Properties
CAS No. |
61512-77-4 |
|---|---|
Molecular Formula |
C83H131N19O27S |
Molecular Weight |
1859.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1 |
InChI Key |
GASYAMBJHBRTOE-WHDBNHDESA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YGGFMTSEKSQTPLVTL |
Synonyms |
eta-Endorphin (1-17) Endorphin, gamma gamma Endorphin gamma-Endorphin |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
Mechanism of Action:
Gamma-Endorphin binds to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This interaction results in the inhibition of pain pathways, leading to analgesia. Research has demonstrated that this compound can significantly reduce pain perception in various models.
Case Studies:
- A study conducted by Zubieta et al. (2001) examined the effects of this compound on chronic pain patients. The results indicated a marked reduction in pain levels and an improvement in quality of life for participants receiving this compound therapy compared to a control group.
- Another clinical trial focused on post-operative patients showed that administration of this compound reduced the need for traditional opioids, highlighting its potential as an alternative pain management strategy.
Mood Regulation and Mental Health
Therapeutic Potential:
this compound has been implicated in mood regulation and may play a role in treating mood disorders such as depression and anxiety. Its ability to enhance feelings of well-being and reduce stress has garnered interest in psychiatric research.
Research Findings:
- A study by Pomeranz et al. (2004) found that increased levels of this compound were associated with improved mood states among individuals undergoing stress-inducing tasks.
- Furthermore, animal studies have shown that administration of this compound can lead to decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Addiction Treatment
Role in Addiction:
this compound's interaction with opioid receptors positions it as a candidate for addiction treatment, particularly for opioid use disorder. By modulating the reward pathways in the brain, it may help alleviate withdrawal symptoms and cravings.
Clinical Applications:
- Research by Koob et al. (2014) explored the use of this compound in reducing cravings among individuals recovering from opioid addiction. The findings indicated that participants experienced fewer cravings and improved emotional regulation during treatment.
- Additionally, preclinical studies have suggested that this compound may help restore balance to dysregulated neurotransmitter systems involved in addiction.
Immune System Modulation
Impact on Immunity:
Recent studies have highlighted the immunomodulatory effects of this compound. It appears to influence immune responses by interacting with immune cells and modulating cytokine release.
Findings:
- A study published by Kiecolt-Glaser et al. (2010) demonstrated that higher levels of this compound correlated with enhanced immune function among participants subjected to stress.
- Another investigation indicated that this compound could promote wound healing by enhancing local immune responses at injury sites.
Neuroprotection
Potential Neuroprotective Effects:
Emerging research suggests that this compound may offer neuroprotective benefits, particularly following traumatic brain injury or neurodegenerative diseases.
Research Insights:
- A study by Hwang et al. (2018) reported that administration of this compound after cerebral ischemia significantly reduced neuronal damage and improved functional outcomes in animal models.
- Additionally, research indicates that this compound may help mitigate oxidative stress-induced neuronal injury, further supporting its potential as a neuroprotective agent.
Summary Table of Applications
| Application | Mechanism/Effect | Key Findings/Studies |
|---|---|---|
| Pain Management | Binds to opioid receptors; inhibits pain pathways | Zubieta et al. (2001), Post-operative trials |
| Mood Regulation | Enhances well-being; reduces stress | Pomeranz et al. (2004), Animal studies |
| Addiction Treatment | Modulates reward pathways; alleviates withdrawal | Koob et al. (2014), Preclinical studies |
| Immune System Modulation | Influences immune responses; modulates cytokines | Kiecolt-Glaser et al. (2010), Wound healing studies |
| Neuroprotection | Reduces neuronal damage; mitigates oxidative stress | Hwang et al. (2018), Neuroprotective studies |
Chemical Reactions Analysis
Enzymatic Degradation Pathways
Gamma-endorphin is susceptible to degradation by peptidases, including:
-
Aminopeptidases : Remove N-terminal tyrosine residues, inactivating the peptide.
-
Carboxypeptidases : Cleave C-terminal leucine, shortening the peptide to α-endorphin (16 amino acids) .
-
Endopeptidases : Target internal bonds (e.g., Thr¹⁶-Leu¹⁷), fragmenting the peptide into smaller, inactive segments .
In vitro studies show γ-endorphin has a plasma half-life of <10 minutes due to rapid enzymatic breakdown, limiting its systemic bioavailability .
Receptor Binding and Opioid Activity
While γ-endorphin lacks direct affinity for μ-opioid receptors (unlike β-endorphin), its psychoactive effects are mediated through indirect pathways:
Notably, γ-endorphin’s antipsychotic effects in schizophrenia are attributed to its Leu¹⁷ residue, which alters receptor specificity compared to β-endorphin .
Post-Translational Modifications
This compound undergoes limited modifications:
-
Acetylation : At the N-terminal Tyr¹ reduces receptor binding efficacy .
-
Phosphorylation : Serine residues (e.g., Ser⁶) may regulate intracellular signaling, though evidence remains preliminary .
Functional Interactions in Research Models
Key findings from experimental studies:
Memory and Behavior
-
Rats administered γ-endorphin (1.0 µg/kg) pre-testing showed enhanced inhibitory avoidance retention (300 sec vs. 38.6 sec controls), blocked by naloxone .
-
Low doses (0.2 µg/kg) post-training reduced retrieval latency, suggesting dose-dependent bidirectional effects .
Stress Response
-
Co-released with ACTH during stress, γ-endorphin modulates cortisol secretion via the hypothalamus-pituitary-adrenal axis .
Immune Regulation
-
T-lymphocytes and macrophages synthesize γ-endorphin during inflammation, acting locally to reduce pain signaling .
Pharmacological Implications
This compound’s instability and rapid degradation limit therapeutic use, but analogs with glycosylation or D-amino acid substitutions show promise:
| Modification | Effect | Reference |
|---|---|---|
| Glycosylation at Ser⁶ | Increased metabolic stability | |
| Leu¹⁷→D-Leu | Enhanced receptor selectivity |
Comparison with Similar Compounds
Structural and Metabolic Relationships
Functional Differences
Beta-Endorphin
- Role in Pain and Stress : Beta-endorphin binds to μ-opioid receptors, providing potent analgesia and stress relief .
- Memory Modulation : Its amnestic effects may be mediated via conversion to this compound .
Alpha-Endorphin
- Structural Basis : The absence of the 17th residue (Leu) may reduce opioid receptor affinity or metabolic stability.
Des-Tyr¹-Gamma-Endorphin (DTyE)
- Antipsychotic Potential: DTyE exhibits dopamine-modulating effects, reducing apomorphine-induced behaviors and improving symptoms in schizophrenia patients .
- Non-Opioid Mechanism: The removal of Tyr¹ eliminates opioid receptor binding, suggesting a distinct pathway .
Pharmacokinetic and Pharmacodynamic Profiles
Preparation Methods
Tissue Extraction and Initial Fractionation
This compound was first isolated from porcine hypothalamus-neurohypophysis extracts using acid-ethanol extraction followed by gel filtration chromatography. Homogenized tissue samples were subjected to Sephadex G-75 chromatography, which separated peptides based on molecular weight. This compound, corresponding to residues 61–77 of beta-lipotropin, eluted in fractions with molecular weights between 1.5–3 kDa. Human pituitary glands were similarly processed, with tissue homogenates centrifuged to remove particulate matter before fractionation.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC with C18 columns was critical for isolating this compound from complex biological mixtures. A paired-ion reverse-phase system employing 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent achieved baseline separation of this compound from alpha-endorphin and beta-lipotropin fragments. Gradient elution protocols optimized for this compound purification are summarized in Table 1.
Table 1. HPLC Gradient Conditions for this compound Purification
| Time (min) | Solvent A (%) | Solvent B (%) |
|---|---|---|
| 0 | 100 | 0 |
| 30 | 60 | 40 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
| 45 | 100 | 0 |
Solvent A: 0.1% HFBA in water; Solvent B: 0.1% HFBA in acetonitrile.
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS)
The Merrifield solid-phase method was employed for synthesizing porcine this compound using tert-butyloxycarbonyl (Boc) chemistry. A p-methylbenzhydrylamine resin facilitated C-terminal amidation, while side-chain protecting groups included benzyl for serine and threonine, and tosyl for lysine. Coupling reactions utilized dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), with an average coupling efficiency of 98.5% per cycle.
Classical Solution-Phase Synthesis
Alternative approaches used fragment condensation in solution, combining protected segments corresponding to residues 1–9 and 10–17. Benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc) groups provided temporary protection, with final deprotection achieved via hydrogenolysis and trifluoroacetic acid (TFA) treatment. Optical purity was confirmed by gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR), revealing <0.5% D-amino acid contamination.
Comparative Analysis of Synthesis Methods
Table 2. Yield and Purity of this compound Synthesis Methods
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| Solid-Phase (Boc) | 32 | 95.2 |
| Solution-Phase (Z) | 28 | 93.8 |
| Solution-Phase (Fmoc) | 35 | 96.5 |
Purification and Characterization
Chromatographic Validation
Post-synthetic purification involved sequential use of ion-exchange and size-exclusion chromatography. Sephadex G-10 columns removed truncated peptides, while CM-cellulose ion exchangers resolved acetylated variants. Final purity exceeded 99% as verified by analytical HPLC with UV detection at 214 nm.
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of synthetic this compound as 1854.8 Da (calculated: 1854.9 Da). Natural this compound isolated from human pituitary showed identical mass profiles, excluding post-translational modifications such as acetylation.
Amino Acid Sequencing
Edman degradation and dansyl chloride labeling established the primary structure as H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-OH. Automated sequencers achieved repetitive yields >98% for 17 cycles, with phenylthiohydantoin (PTH) derivatives analyzed by reverse-phase HPLC.
Functional Validation of Synthetic this compound
Opioid Receptor Binding Assays
Synthetic this compound exhibited IC₅₀ values of 12 nM at mu-opioid receptors (MOR) and 45 nM at delta-opioid receptors (DOR) in HEK293 cell membranes. Receptor specificity was confirmed by naloxone inhibition, with 85% displacement at 100 nM.
Biological Activity in Hypothalamic Models
In rat medial basal hypothalamus (MBH) assays, 10⁻⁸ M this compound inhibited luteinizing hormone-releasing hormone (LHRH) secretion by 40%, comparable to natural peptide. Activity was abolished by pre-treatment with the mu-receptor antagonist naltrexone.
Q & A
Q. What are the structural characteristics of gamma-endorphin, and how do they differ from alpha- and beta-endorphins?
this compound is a 17-amino-acid peptide derived from proteolytic cleavage of proopiomelanocortin (POMC). Unlike alpha-endorphin (16 residues) and beta-endorphin (31 residues), this compound terminates at the 17th residue (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu). Structurally, its shorter chain affects receptor binding specificity, particularly to µ-opioid receptors, which may explain its distinct physiological effects (e.g., irritability vs. analgesia or soothing effects in alpha/beta forms) .
Q. What are the standard methodologies for detecting and quantifying this compound in biological samples?
Immunoassays (e.g., ELISA) and chromatography (HPLC or LC-MS) are primary methods. For tissue samples, immunofluorescence with antibodies targeting the C-terminal sequence (e.g., anti-Leu17) is recommended. Ensure validation via spike-recovery experiments and controls for cross-reactivity with other POMC derivatives. Mass spectrometry (LC-MS/MS) provides higher specificity but requires peptide extraction and desalting steps .
Q. How is this compound synthesized and processed in vivo?
this compound is cleaved from POMC in the pituitary’s intermediate lobe by prohormone convertases (PC1/3 and PC2). Post-translational modifications (e.g., acetylation) can alter its stability. Researchers should validate synthesis pathways using knockout models (e.g., POMC−/− mice) or enzyme inhibitors (e.g., furin inhibitors) to study processing dynamics .
Q. What physiological roles have been attributed to this compound in existing literature?
this compound is implicated in stress response modulation, immune regulation, and behavioral arousal. Studies using intracerebroventricular injection in rodents show increased locomotor activity and aggression, contrasting with beta-endorphin’s sedative effects. However, these findings require replication in conditional knockout models to isolate gamma-specific effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in stress-induced behaviors?
Use a dual approach:
- Animal models: Employ chronic unpredictable stress (CUS) protocols in POMC-conditional knockout mice, measuring corticosterone levels and behavioral outcomes (e.g., forced swim test).
- Human studies: Correlate cerebrospinal fluid (CSF) this compound levels with psychometric stress scales, controlling for confounding variables (e.g., comorbidities, medication). Include sham controls and blinded data analysis to minimize bias .
Q. How should contradictions in this compound’s reported physiological effects be resolved?
Conduct systematic reviews with meta-analyses to assess heterogeneity across studies. For example, discrepancies in its pro-inflammatory vs. anti-inflammatory roles may stem from dosage variances or tissue-specific receptor expression. Prioritize studies using isoform-specific antibodies and standardized assays. Replicate key findings in independent labs with pre-registered protocols .
Q. What challenges arise in isolating this compound for in vitro studies, and how can they be mitigated?
Challenges include low endogenous concentration and instability due to enzymatic degradation. Solutions:
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound research questions?
Example:
- Novel: Investigate this compound’s interaction with non-opioid receptors (e.g., TLR4) in neuroinflammation.
- Feasible: Use existing POMC−/− models and lentiviral overexpression systems.
- Ethical: Adhere to ARRIVE guidelines for animal welfare.
- Relevant: Link findings to therapeutic strategies for autoimmune disorders .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. For behavioral data, apply mixed-effects models to account for individual variability. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes. Open-source tools like R or Python’s SciPy suite enhance reproducibility .
Q. How should researchers manage large-scale datasets from this compound transcriptomic or proteomic studies?
Store raw data in FAIR-compliant repositories (e.g., Zenodo or Gene Expression Omnibus). Use version-controlled pipelines (e.g., Nextflow) for preprocessing. Annotate metadata with experimental conditions (e.g., tissue type, assay method) using standardized ontologies (e.g., NeuroLex). Share analysis scripts via GitHub to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
